![molecular formula C16H17F3N4O B2593795 2-({1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methoxy)pyrimidine CAS No. 2380040-36-6](/img/structure/B2593795.png)
2-({1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methoxy)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methoxy)pyrimidine is a complex organic compound that features a pyrimidine ring connected to a piperidine ring, which is further substituted with a trifluoromethyl group on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methoxy)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Coupling with Pyrimidine: The final step involves coupling the piperidine intermediate with a pyrimidine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
2-({1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methoxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could lead to the formation of partially or fully reduced piperidine derivatives.
科学的研究の応用
2-({1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methoxy)pyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders due to its piperidine moiety.
Agrochemicals: The compound can be explored for its potential as a pesticide or herbicide, leveraging the biological activity of the trifluoromethyl group.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-({1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methoxy)pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring can interact with neurotransmitter receptors, while the pyrimidine ring may participate in hydrogen bonding with biological macromolecules .
類似化合物との比較
Similar Compounds
2-(Trifluoromethyl)pyridine: Shares the trifluoromethyl group but lacks the piperidine and pyrimidine rings.
Piperidine derivatives: Compounds like piperidine-3-carboxylic acid share the piperidine ring but differ in other substituents.
Pyrimidine derivatives: Compounds such as 2-methoxypyrimidine share the pyrimidine ring but have different substituents.
Uniqueness
2-({1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methoxy)pyrimidine is unique due to the combination of its trifluoromethyl group, piperidine ring, and pyrimidine ring, which together confer distinct chemical and biological properties not found in simpler analogs .
特性
IUPAC Name |
2-[[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O/c17-16(18,19)13-5-1-6-14(22-13)23-9-2-4-12(10-23)11-24-15-20-7-3-8-21-15/h1,3,5-8,12H,2,4,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNRPGJPQGHHDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC(=N2)C(F)(F)F)COC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-Chloro-1,4-dihydropyrido[4,3-d][1,3]oxazin-2-one](/img/structure/B2593714.png)


![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide](/img/structure/B2593718.png)
![N-(4-fluorophenyl)-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2593720.png)
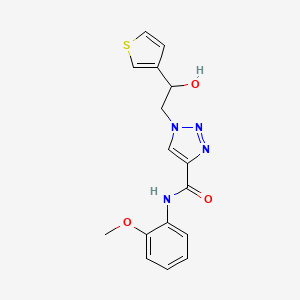
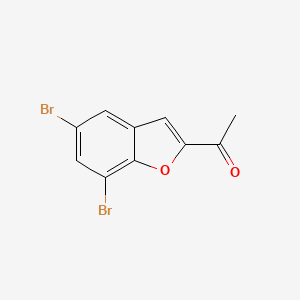
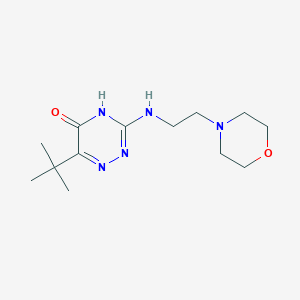
![ethyl 4-(4-ethoxy-3-methoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2593726.png)
![N-(2,4-dimethylphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2593728.png)
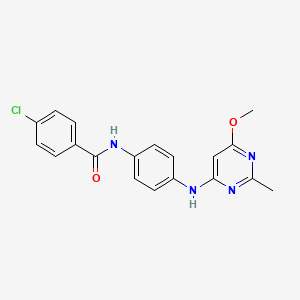
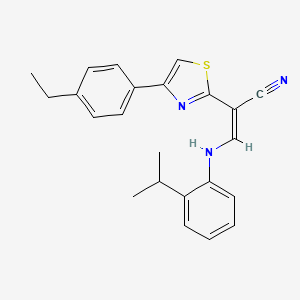
![1-(4-chlorobenzyl)-4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B2593734.png)
![2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(2,4-DIMETHYLPHENYL)ACETAMIDE](/img/structure/B2593735.png)
